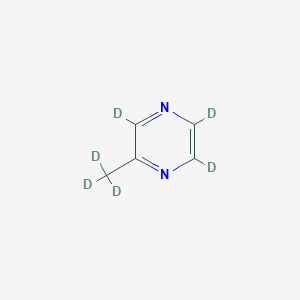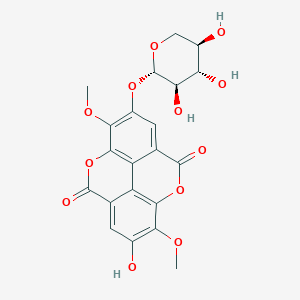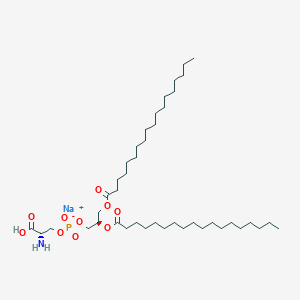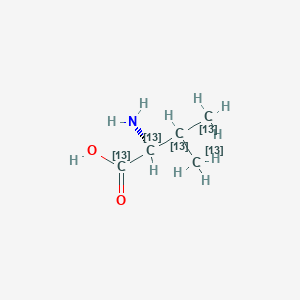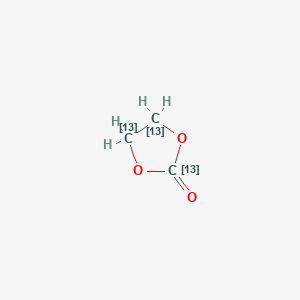
1,3-Dioxolan-2-one-2,4,5-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a cyclic carbonate with the molecular formula C3H4O3 and a molecular weight of 91.04 g/mol . This compound is used primarily in research and analytical applications due to its labeled carbon atoms, which allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
准备方法
1,3-Dioxolan-2-one-2,4,5-13C3 can be synthesized through various methods. One common synthetic route involves the reaction of ethylene oxide with carbon dioxide under high pressure and temperature conditions . This reaction typically requires a catalyst, such as zinc bromide, to facilitate the formation of the cyclic carbonate. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1,3-Dioxolan-2-one-2,4,5-13C3 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group. Common reagents used in these reactions include potassium hydroxide (KOH) for ring-opening polymerization and various acids or bases for catalyzing other transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,3-Dioxolan-2-one-2,4,5-13C3 has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: The labeled carbon atoms make it useful in metabolic studies and tracing experiments.
Medicine: It can be used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
作用机制
The mechanism of action of 1,3-Dioxolan-2-one-2,4,5-13C3 involves its ability to act as a solvent and reactant in various chemical processes. Its cyclic structure allows it to participate in ring-opening polymerization reactions, where it forms long polymer chains. The labeled carbon atoms enable detailed studies of reaction mechanisms and pathways using NMR spectroscopy .
相似化合物的比较
1,3-Dioxolan-2-one-2,4,5-13C3 can be compared with other cyclic carbonates, such as:
Ethylene carbonate: Similar in structure but without the labeled carbon atoms.
Propylene carbonate: Another cyclic carbonate with a slightly different structure and properties.
属性
CAS 编号 |
1173023-62-5 |
|---|---|
分子式 |
C3H4O3 |
分子量 |
91.040 g/mol |
IUPAC 名称 |
(2,4,5-13C3)1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1+1,2+1,3+1 |
InChI 键 |
KMTRUDSVKNLOMY-VMIGTVKRSA-N |
手性 SMILES |
[13CH2]1[13CH2]O[13C](=O)O1 |
规范 SMILES |
C1COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
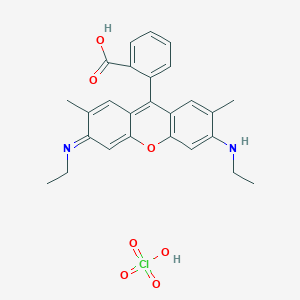
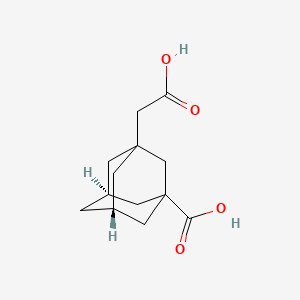
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
